1-Methyl-2-piperidinemethanol

Catalog No.
S704633
CAS No.
20845-34-5
M.F
C7H15NO
M. Wt
129.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-piperidinemethanol

CAS Number

20845-34-5

Product Name

1-Methyl-2-piperidinemethanol

IUPAC Name

(1-methylpiperidin-2-yl)methanol

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3

InChI Key

HXXJMMLIEYAFOZ-UHFFFAOYSA-N

SMILES

CN1CCCCC1CO

Synonyms

(1-Methyl-2-piperidyl)methanol; (1-Methylpiperidin-2-yl)methanol; (±)-2-Hydroxymethyl-1-methylpiperidine; 1-Methyl-2-(hydroxymethyl)piperidine; 2-Hydroxymethyl-1-methylpiperidine; 2-Hydroxymethyl-N-methylpiperidine; N-Methyl-2-piperidinemethanol; NSC

Canonical SMILES

CN1CCCCC1CO

Potential as a Building Block for Drug Discovery:

The structure of 1-M-2-PM features a piperidine ring, which is a common scaffold found in many biologically active molecules, including various pharmaceuticals []. This has led researchers to investigate 1-M-2-PM as a potential starting point for the synthesis of new drugs, particularly those targeting the central nervous system [].

Studies on its Biological Activity:

Some studies have explored the potential biological activities of 1-M-2-PM itself. For example, a study published in 2012 investigated its inhibitory effects on acetylcholinesterase, an enzyme involved in Alzheimer's disease, but the results were inconclusive []. Further research is needed to determine the effectiveness of 1-M-2-PM for any specific therapeutic applications.

1-M-2-PM is an organic compound with the chemical formula C7H15NO. It belongs to the class of piperidine derivatives, which are cyclic amines containing a six-membered ring with a nitrogen atom. 1-M-2-PM has limited natural sources and is primarily synthesized in a laboratory setting []. While research into its specific applications is ongoing, it has been identified as a potential intermediate in the synthesis of more complex molecules and may hold promise in medicinal chemistry [].


Molecular Structure Analysis

The key feature of 1-M-2-PM's structure is the piperidine ring, a six-membered nitrogenous heterocycle. Attached to this ring at the second carbon position is a -CH2OH (methylene glycol) group, and a methyl group (-CH3) is attached to the first carbon []. This combination of functional groups likely contributes to the compound's chemical properties.


Chemical Reactions Analysis

  • Substitution: The hydroxyl group (-OH) in the methylene glycol moiety might be susceptible to nucleophilic substitution reactions, allowing for the attachment of other functional groups.
  • Oxidation: The -CH2OH group could potentially undergo oxidation to a carbonyl group (C=O) under specific conditions.

The synthesis of 1-M-2-PM itself has not been extensively documented in scientific research.


Physical And Chemical Properties Analysis

Some physical properties of 1-M-2-PM are available:

  • Molecular Formula: C7H15NO [].
  • Molecular Weight: 129.20 g/mol [].
  • Boiling Point: 79-80 °C (7mmHg) [].
  • Flash Point: 81 °C [].
  • Density: 0.984 g/mL [].

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (16.67%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20845-34-5

Dates

Modify: 2023-08-15

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